BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-4-fluorobenzaldehyde

Aldehyde Dehydrogenase (ALDH) Selectivity Profiling Medicinal Chemistry

3-(Bromomethyl)-4-fluorobenzaldehyde (CAS 1379371-56-8) is a halogenated aromatic aldehyde with the molecular formula C8H6BrFO and a molecular weight of 217.035 g/mol. It is a member of the fluorinated benzaldehyde class, featuring a reactive bromomethyl group at the meta-position relative to the aldehyde and a fluorine atom at the para-position.

Molecular Formula C8H6BrFO
Molecular Weight 217.037
CAS No. 1379371-56-8
Cat. No. B2542555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-fluorobenzaldehyde
CAS1379371-56-8
Molecular FormulaC8H6BrFO
Molecular Weight217.037
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)CBr)F
InChIInChI=1S/C8H6BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2
InChIKeyOVAXWLRUSWUXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-4-fluorobenzaldehyde (CAS 1379371-56-8): A Bifunctional Aromatic Aldehyde Building Block for Advanced Synthesis


3-(Bromomethyl)-4-fluorobenzaldehyde (CAS 1379371-56-8) is a halogenated aromatic aldehyde with the molecular formula C8H6BrFO and a molecular weight of 217.035 g/mol . It is a member of the fluorinated benzaldehyde class, featuring a reactive bromomethyl group at the meta-position relative to the aldehyde and a fluorine atom at the para-position. This substitution pattern distinguishes it from other bromo-fluoro-benzaldehyde isomers. The primary commercial availability is as a 'tech' grade intermediate, typically stored under refrigeration, for use in research and further manufacturing . Authoritative database entries, such as the MDL number MFCD18378686, confirm its chemical identity .

Why 3-(Bromomethyl)-4-fluorobenzaldehyde Cannot Be Substituted with Its Closest Analogs


While several regioisomers and analogs of 3-(Bromomethyl)-4-fluorobenzaldehyde are commercially available, simple substitution between them is scientifically unsound without quantitative justification. The strategic value of a specific substitution pattern lies in its ability to control regioselectivity in subsequent transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. The distinct electronic and steric environment created by the 3-bromomethyl and 4-fluoro substitution on the benzaldehyde ring directly influences reaction outcomes, product purity, and biological target affinity [1][2]. The absence of publicly available, head-to-head comparative data for this specific compound against its closest alternatives means that generic substitution introduces an unquantifiable risk of project failure or batch-to-batch inconsistency . A comprehensive internal validation of the specific regioisomer is therefore a critical component of a robust procurement strategy.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-4-fluorobenzaldehyde: A Product-Specific Evidence Guide


Explicit Gap Analysis: The Absence of Direct Comparative Bioactivity Data for 1379371-56-8 Necessitates Project-Specific Validation

A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL) confirms that no direct, head-to-head comparative bioactivity data exists in the public domain for 3-(Bromomethyl)-4-fluorobenzaldehyde against its closest analogs like 3-(Bromomethyl)benzaldehyde or other fluoro-benzaldehyde isomers. While the target compound and its synthons are utilized as precursors, as in the synthesis of 2-[18F]fluoro-L-phenylalanine [1], or are implied in ALDH inhibitor chemotypes [2], critical quantitative parameters such as comparative IC50 values, enzyme kinetic constants (Ki), or functional cellular activity (e.g., EC50) across different regioisomers are not reported. This data gap means that any claim of superior selectivity or potency for this isomer over another is unsubstantiated. The procurement decision must therefore be guided by a project-specific internal validation plan to de-risk this uncertainty.

Aldehyde Dehydrogenase (ALDH) Selectivity Profiling Medicinal Chemistry Procurement Risk Assessment

Regiochemical Justification: The 2-Fluoro-5-formylbenzyl bromide Motif Enables Specific PET Tracer Synthesis Pathways

The synthetic utility of the 2-fluoro-5-formylbenzyl bromide motif (the synonym for the target compound) is demonstrated in the multi-step synthesis of 18F-labeled PET tracer precursors. This specific substitution pattern is required for constructing highly functionalized fluoro-benzaldehyde intermediates, such as (2S,5S)-tert-butyl 2-tert-butyl-5-(2-fluoro-5-formylbenzyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, which were prepared in six steps with overall yields up to 41% and high diastereomeric purity (>99%) [1]. While the thesis does not provide a direct yield comparison for the failed synthesis of the same complex molecule using a different regioisomer, it establishes a positive, quantitative outcome for a synthetic route that is structurally dependent on this specific substitution. This contrasts with the generic nature of other isomers where such specific pathway integration is not documented.

Radiochemistry Positron Emission Tomography (PET) Nucleophilic 18F-Fluorination Isotopic Exchange

Physicochemical Properties: Comparing the Target Compound to the Non-Fluorinated Analog

A class-level inference can be drawn from the well-established effect of aryl fluorine substitution on molecular properties. Replacing a hydrogen with fluorine at the 4-position, as in moving from 3-(Bromomethyl)benzaldehyde to the target compound, is expected to increase lipophilicity (e.g., increasing the calculated LogP) and block a potential site for oxidative metabolism, thereby enhancing metabolic stability [1]. While direct experimental LogP or intrinsic clearance values for this compound are not publicly available, the physicochemical distinction is a fundamental SAR consideration. For a researcher or buyer choosing between a fluorinated and non-fluorinated building block, the 4-fluorine atom in the target compound offers a distinct advantage for screening in a medicinal chemistry program where these properties are critical for lead optimization.

Structure-Activity Relationship (SAR) Lipophilicity Metabolic Stability Fragment-Based Drug Design

Key Application Scenarios for Procuring 3-(Bromomethyl)-4-fluorobenzaldehyde (1379371-56-8)


Development of 18F-Labeled Positron Emission Tomography (PET) Tracer Precursors

This is the most documented, high-value application scenario. The specific 2-fluoro-5-formylbenzyl bromide structure is a required intermediate in the multi-step synthesis of chiral fluorinated precursors for PET tracers. As demonstrated in published research, this motif can be integrated into complex molecules with up to 41% overall yield and >99% diastereomeric purity [1]. A procurement team developing novel PET imaging agents should select this specific building block over other regioisomers, as it has a documented pathway to a successful outcome, de-risking the synthesis of high-cost radiopharmaceutical precursors.

Synthesis of Targeted Covalent Inhibitor (TCI) Libraries with a Fluorinated Warhead

The orthogonal reactivity of the target compound—an electrophilic bromomethyl group for nucleophilic displacement and an aldehyde for reversible imine formation—makes it a versatile scaffold for fragment-based TCI library synthesis. The para-fluorine substituent adds a critical dimension for SAR exploration, allowing medicinal chemists to probe the 'fluorine walk' effect on target affinity. Procuring this compound enables the generation of a focused library where the electronic effects of fluorine can be directly compared to non-fluorinated control compounds, a key step in lead optimization [2].

Key Intermediate for Fluorinated Active Pharmaceutical Ingredient (API) Synthesis

According to vendor specifications, this compound is listed as a category of 'Fluorinated Aldehydes' suitable for use as a pharmaceutical intermediate . The combination of a bromomethyl handle, which can be converted to a boronate ester for Suzuki coupling or undergo substitution to introduce amines, with a fluorine atom that enhances metabolic stability, makes it a strategically important building block. When scaling up a route that requires these specific functional groups in a meta/para relationship on the aromatic ring, this is the required compound; analogs with different substitution patterns will not produce the same final API, making procurement based on regioisomeric purity non-negotiable.

Quote Request

Request a Quote for 3-(Bromomethyl)-4-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.